molecular formula C16H15N3O4S B1195633 5-Amino-3-(4-methoxyphenyl)-7-methyl-4-oxo-1-thieno[3,4-d]pyridazinecarboxylic acid methyl ester

5-Amino-3-(4-methoxyphenyl)-7-methyl-4-oxo-1-thieno[3,4-d]pyridazinecarboxylic acid methyl ester

Cat. No. B1195633
M. Wt: 345.4 g/mol
InChI Key: JXAGWNZVOPQTCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-3-(4-methoxyphenyl)-7-methyl-4-oxo-1-thieno[3,4-d]pyridazinecarboxylic acid methyl ester is a member of thiophenes and an aromatic amine.

Scientific Research Applications

Synthesis and Reactivity

  • Synthetic Pathways : This compound is involved in various synthetic pathways. For example, its derivatives, such as N-(2-carbomethoxy thienyl) imidates, can be treated with primary amines, hydrazine, methylhydrazine, and phenylhydrazine to yield thieno-pyrimidinones. These reactions are informative for understanding the mechanism of cyclization and the activities of ester and imidate groups (Hajjem, Khoud, & Baccar, 2010).

  • Chemical Transformations : The compound and its variants are used in chemical transformations. For instance, methyl esters of aroylpyruvic acids, urea, and substituted benzaldehydes have been synthesized from component mixtures including this compound (Gein et al., 2009).

  • Facile Synthesis of Novel Compounds : It plays a role in the facile synthesis of novel classes of compounds, such as 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-ones and 4-aminophthalazin-1(2H)-ones. These involve various chemical reactions including intramolecular cyclization and Curtius rearrangement (Koza et al., 2013).

Synthesis of Heterocyclic Compounds

  • Heterocyclic Synthesis : This chemical is used in the synthesis of spiro(benzo[h]quinazoline-5,1′-cyclohexane) derivatives, indicating its role in creating complex heterocyclic structures (Markosyan et al., 1996).

  • Synthesis of Thieno[3,2-c]pyridazine : Thieno[3,2-c]pyridazine, synthesized from this compound, has been used to create functional derivatives, including oxidation products. This demonstrates its utility in producing versatile heterocyclic frameworks (Poole & Rose, 1971).

Medicinal Chemistry

  • Anticancer Activity : Some derivatives synthesized from this compound have been evaluated for anticancer activity. This indicates its potential use in medicinal chemistry, particularly in the development of novel anticancer agents (Bekircan et al., 2008).

  • Cytotoxicity Evaluation : Synthesized compounds, such as 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, derived from this compound, have been screened for cytotoxic activity against cancer cells, further emphasizing its significance in drug discovery (Hassan, Hafez, & Osman, 2014).

properties

Product Name

5-Amino-3-(4-methoxyphenyl)-7-methyl-4-oxo-1-thieno[3,4-d]pyridazinecarboxylic acid methyl ester

Molecular Formula

C16H15N3O4S

Molecular Weight

345.4 g/mol

IUPAC Name

methyl 5-amino-3-(4-methoxyphenyl)-7-methyl-4-oxothieno[3,4-d]pyridazine-1-carboxylate

InChI

InChI=1S/C16H15N3O4S/c1-8-11-12(14(17)24-8)15(20)19(18-13(11)16(21)23-3)9-4-6-10(22-2)7-5-9/h4-7H,17H2,1-3H3

InChI Key

JXAGWNZVOPQTCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(S1)N)C(=O)N(N=C2C(=O)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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